

Spectroscopic Profile of 4-(Methylsulfonyl)benzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4-(Methylsulfonyl)benzaldehyde**

Cat. No.: **B046332**

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **4-(methylsulfonyl)benzaldehyde**, a key intermediate in the synthesis of various pharmaceuticals. The information presented herein is intended to support research, development, and quality control activities by providing detailed spectroscopic data and the experimental protocols for their acquisition.

Core Spectroscopic Data

The following sections summarize the key spectroscopic data for **4-(methylsulfonyl)benzaldehyde**, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The ^1H and ^{13}C NMR spectra of **4-(methylsulfonyl)benzaldehyde** provide detailed information about the chemical environment of each proton and carbon atom.

^1H NMR (Proton NMR) Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
10.11	s	-	1H	Aldehyde (-CHO)
8.14	d	7.9	2H	Aromatic (ortho to -CHO)
8.02	d	7.9	2H	Aromatic (ortho to $-\text{SO}_2\text{CH}_3$)
3.25	s	-	3H	Methyl (- SO_2CH_3)

 ^{13}C NMR (Carbon-13) NMR Data

Chemical Shift (δ) ppm	Assignment
193.5	Aldehyde Carbonyl (C=O)
167.0	Aromatic Quaternary Carbon (C-CHO)
139.4	Aromatic Quaternary Carbon (C- SO_2CH_3)
136.1	Aromatic CH (ortho to -CHO)
130.4	Aromatic CH (ortho to $-\text{SO}_2\text{CH}_3$)
130.0	Aromatic CH
44.5	Methyl Carbon (- SO_2CH_3)

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of **4-(methylsulfonyl)benzaldehyde** shows characteristic peaks for its aldehyde and sulfonyl groups.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2900	Weak-Medium	C-H stretch (aromatic and methyl)
~2800, ~2700	Weak	C-H stretch (aldehyde)
~1700	Strong	C=O stretch (aldehyde)
~1600, ~1475	Medium-Weak	C=C stretch (aromatic)
~1322	Strong	S=O asymmetric stretch (sulfonyl)
~1150	Strong	S=O symmetric stretch (sulfonyl)

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry to identify and quantify components of a mixture. For pure **4-(methylsulfonyl)benzaldehyde**, GC-MS provides its retention time and a fragmentation pattern that confirms its molecular weight and structure.

m/z	Relative Intensity (%)	Assignment
184	~60	[M] ⁺ (Molecular Ion)
183	~100	[M-H] ⁺
155	~30	[M-CHO] ⁺
121	~20	[M-SO ₂ CH ₃] ⁺
105	~40	[C ₇ H ₅ O] ⁺
77	~50	[C ₆ H ₅] ⁺

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy Protocol

Instrumentation: A 400 MHz NMR spectrometer was used for both ^1H and ^{13}C NMR analysis.

Sample Preparation: Approximately 10-20 mg of **4-(methylsulfonyl)benzaldehyde** was dissolved in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The solution was then transferred to a 5 mm NMR tube.

^1H NMR Acquisition:

- Pulse Program: Standard single-pulse sequence.
- Number of Scans: 16
- Relaxation Delay: 1.0 s
- Acquisition Time: 4.0 s
- Spectral Width: 16 ppm
- Reference: The residual solvent peak of DMSO-d₆ was set to 2.50 ppm.

^{13}C NMR Acquisition:

- Pulse Program: Proton-decoupled pulse sequence.
- Number of Scans: 1024
- Relaxation Delay: 2.0 s
- Acquisition Time: 1.5 s
- Spectral Width: 240 ppm
- Reference: The solvent peak of DMSO-d₆ was set to 39.52 ppm.

FT-IR Spectroscopy Protocol

Instrumentation: A standard FT-IR spectrometer equipped with a diamond attenuated total reflectance (ATR) accessory was used.

Sample Preparation: A small amount of the solid **4-(methylsulfonyl)benzaldehyde** powder was placed directly onto the ATR crystal.

Data Acquisition:

- Spectral Range: 4000-400 cm^{-1}
- Resolution: 4 cm^{-1}
- Number of Scans: 32
- Background: A background spectrum of the clean, empty ATR crystal was collected prior to sample analysis.
- Data Processing: The final spectrum was baseline corrected and presented in terms of transmittance.

GC-MS Protocol

Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

Sample Preparation: A dilute solution of **4-(methylsulfonyl)benzaldehyde** was prepared in dichloromethane.

Gas Chromatography Conditions:

- Column: 30 m x 0.25 mm ID, 0.25 μm film thickness, with a 5% phenyl methylpolysiloxane stationary phase.
- Injector Temperature: 250 °C

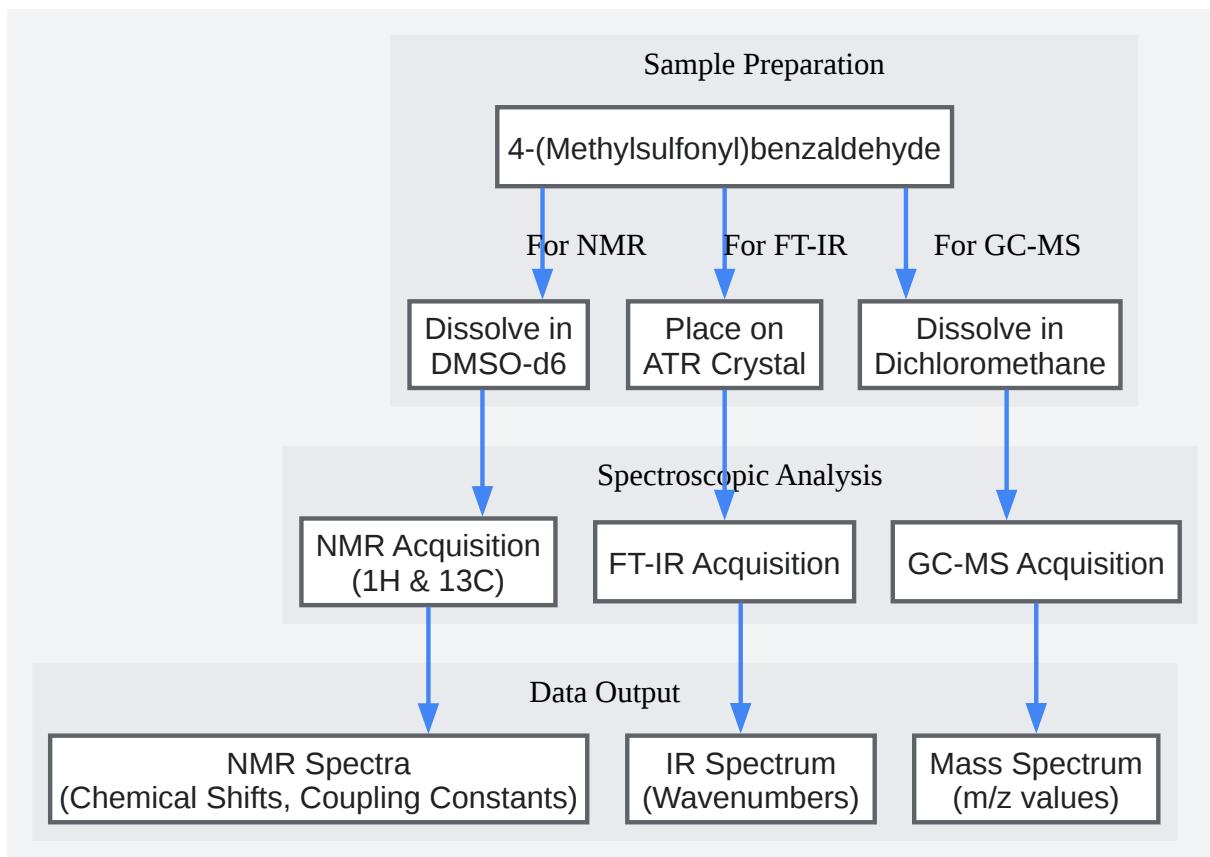
- Oven Program: Initial temperature of 100 °C, held for 2 minutes, then ramped at 15 °C/min to 280 °C and held for 5 minutes.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.

Mass Spectrometry Conditions:

- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Source Temperature: 230 °C
- Quadrupole Temperature: 150 °C
- Mass Range: m/z 40-400.

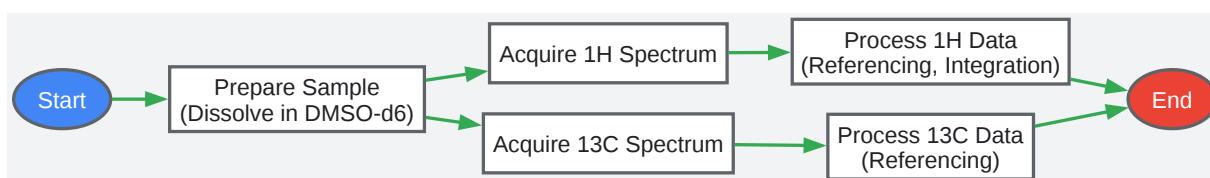
Visualized Workflows

The following diagrams illustrate the logical flow of the experimental protocols.



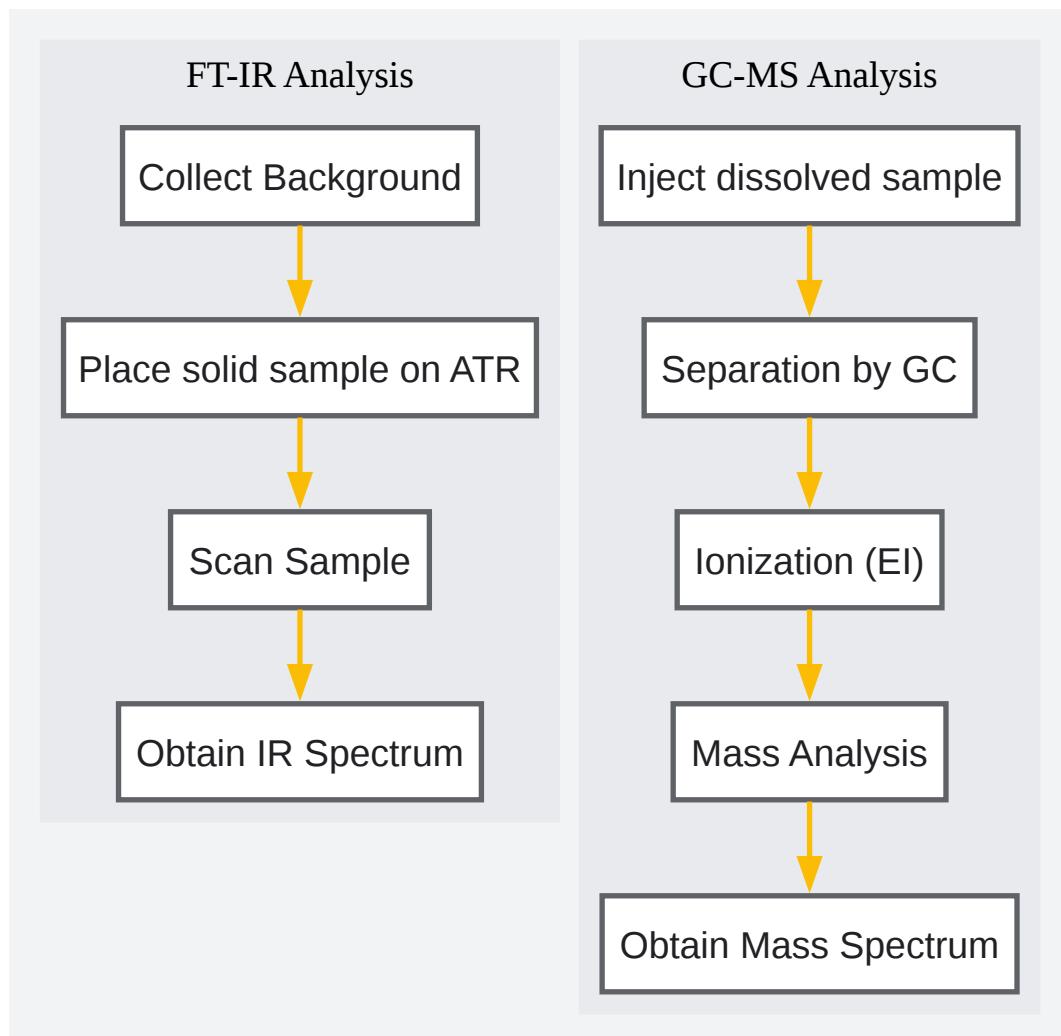
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Caption: General workflow for the spectroscopic analysis of **4-(methylsulfonyl)benzaldehyde**.



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Caption: Detailed workflow for NMR spectroscopic analysis.

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Caption: Workflows for FT-IR and GC-MS analyses.

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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com